molecular formula C13H19NO2S B7584148 N-benzyl-N-methyl-1,1-dioxothian-4-amine

N-benzyl-N-methyl-1,1-dioxothian-4-amine

Cat. No.: B7584148
M. Wt: 253.36 g/mol
InChI Key: VRFTUFRUDVHIRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-methyl-1,1-dioxothian-4-amine is a chemical compound of interest in medicinal chemistry and drug discovery research. Structurally related amine derivatives have been investigated for their potential anti-inflammatory and anti-proliferative activities in preclinical models, such as mitigating experimental colitis and rheumatoid arthritis, or exerting anti-cancer effects by modulating signaling pathways like TGF-β, Akt-ERK, and β-catenin . As a research chemical, its specific applications and mechanism of action are subject to ongoing investigation. Researchers are exploring its utility in developing novel therapeutic agents and as a tool compound for probing biological systems. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions and consult the safety data sheet (SDS) before use.

Properties

IUPAC Name

N-benzyl-N-methyl-1,1-dioxothian-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-14(11-12-5-3-2-4-6-12)13-7-9-17(15,16)10-8-13/h2-6,13H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFTUFRUDVHIRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCS(=O)(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of N-benzyl-N-methyl-1,1-dioxothian-4-amine and its derivatives. Research indicates that these compounds can mitigate inflammatory responses through several mechanisms:

  • Inhibition of Cytokine Production : Pretreatment with this compound (BMDA) and its derivative (DMMA) significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-1β in THP-1 cells. This suggests a potential role in managing inflammatory conditions like rheumatoid arthritis (RA) and inflammatory bowel disease (IBD) .
  • Reduction of Colitis Severity : In animal models, rectal administration of BMDA and DMMA alleviated colitis symptoms induced by 2,4-dinitrobenzenesulfonic acid (DNBS). The compounds decreased myeloperoxidase activity, indicating reduced neutrophil infiltration in colonic tissues .
  • Mechanistic Insights : The anti-inflammatory action is mediated through the blockade of critical signaling pathways, including JNK and p38 MAPK. These pathways are essential for the activation of NF-κB, a key regulator of inflammation .

Anti-neoplastic Activities

The compound has also shown promise in cancer research:

  • Anti-cancer Effects : Initial findings suggest that BMDA exhibits anti-neoplastic properties, potentially making it a candidate for cancer treatment. The compound's ability to inhibit tumor growth and promote apoptosis in cancer cells is under investigation .

Treatment of Atopic Dermatitis

Another significant application is in the treatment of atopic dermatitis:

  • Alleviation of Dermatitis Symptoms : Studies on mice treated with BMDA revealed a marked reduction in symptoms associated with atopic dermatitis induced by 2,4-dinitrochlorobenzene. The treatment led to decreased swelling and inflammation in the skin, along with lower levels of IgE—a marker associated with allergic responses .

Synthesis and Derivatives

The synthesis of this compound involves various chemical processes:

Synthesis Method Starting Materials Yield Notes
Reductive AminationBenzylamine, DecanalHighEnvironmentally friendly process using non-toxic solvents .
Tandem Synthesis4-Methoxyphenyl compoundsModerateInvolves multiple reaction steps under controlled conditions .

Potential Drug Development

The findings from various studies indicate that this compound could be developed into new therapeutic agents for several conditions:

  • IBD and RA Treatments : Given its efficacy in reducing inflammation and protecting connective tissues, there is significant potential for developing BMDA and DMMA as drugs for treating IBD and RA .
  • Novel Therapeutics for Skin Conditions : The compound's ability to alleviate symptoms of atopic dermatitis opens avenues for developing topical formulations aimed at managing skin inflammation .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparisons

N,N-Dibenzylpent-4-en-1-amine ()
  • Structure : A linear aliphatic amine with dual benzyl groups and a pentenyl chain.
  • Key Differences :
    • The absence of a heterocyclic ring in contrasts with the 1,1-dioxothian ring in the target compound.
    • The sulfonyl groups in the target compound enhance polarity and reduce basicity compared to the aliphatic amine in .
  • Implications :
    • The target compound is likely more water-soluble due to sulfone groups, whereas ’s lipophilic pentenyl chain may favor membrane permeability .
4-(4-Fluorobenzyl)-N,N-dimethylnaphthalen-1-amine ()
  • Structure : Aromatic amine with a naphthalene core and fluorobenzyl substituents.
  • Key Differences: The naphthalene system in provides extended π-conjugation, absent in the target compound.
  • Implications :
    • The target compound may exhibit distinct electronic properties, influencing redox behavior or binding affinity .
N-Methyl-N-(4-phenoxybenzyl)amine ()
  • Structure : Aryl ether-linked benzylamine with a methyl group.
  • Key Differences: The phenoxy group in introduces an electron-rich ether bridge, whereas the sulfonyl groups in the target compound are electron-deficient. The 1,1-dioxothian ring may confer greater rigidity and steric hindrance compared to the flexible phenoxybenzyl group.
  • Implications :
    • The target compound’s sulfone groups could improve thermal stability and resistance to oxidative degradation .

Physicochemical Properties

Property N-Benzyl-N-methyl-1,1-dioxothian-4-amine N,N-Dibenzylpent-4-en-1-amine () 4-(4-Fluorobenzyl)-N,N-dimethylnaphthalen-1-amine ()
Molecular Weight ~295 g/mol (estimated) 265.4 g/mol ~295 g/mol (estimated)
Polarity High (due to SO₂ groups) Moderate (aliphatic chain) Moderate (aromatic system)
Basicity (pKa) Lower (electron-withdrawing SO₂) Higher (aliphatic amine) Moderate (dimethylamino group)
Solubility High in polar solvents (e.g., DMSO) Low in water, high in organic solvents Moderate in organic solvents

Preparation Methods

Substrate Preparation: Thiane Sulfone Ketone Intermediate

The thiane sulfone backbone is typically synthesized via oxidation of thiane derivatives. For example, thian-4-one can be oxidized to 1,1-dioxothian-4-one using meta-chloroperbenzoic acid (mCPBA) in dichloromethane. This ketone serves as the electrophilic partner in reductive amination.

Reaction with N-Benzyl-N-Methylamine

The ketone reacts with N-benzyl-N-methylamine in the presence of a reducing agent. Sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6 (maintained by acetic acid) is a standard protocol. However, recent advancements highlight the use of catalytic systems such as iridium complexes for asymmetric induction, though yields remain moderate (60–75%).

Key Challenges :

  • Steric hindrance from the sulfone group reduces reaction rates.

  • Acidic conditions may destabilize the sulfone moiety, necessitating pH-controlled environments.

Hydrogenation of Imine Precursors

Imine hydrogenation offers a direct route to tertiary amines while avoiding the pitfalls of alkylation side reactions. This method is particularly effective for N-benzyl-N-methylamines, as demonstrated in patents by BASF and related entities.

Imine Formation

Benzaldehyde derivatives react with primary amines to form imines. For this compound, the primary amine would be 1,1-dioxothian-4-amine. However, this intermediate is unstable, prompting the use of protected amines (e.g., Boc-protected derivatives) during imination.

Conditions :

  • Solvent: Methanol or ethanol (water-miscible to avoid azeotropic distillation).

  • Catalyst: Palladium on activated carbon (Pd/C, 5–10 wt%) under 1–5 bar H2 pressure.

  • Temperature: 20–30°C to prevent sulfone degradation.

Yield Optimization :

  • Substrate purity : Crude imines often contain hydrolyzed byproducts; column chromatography (EtOAc/hexane) is recommended before hydrogenation.

  • Catalyst loading : 0.2 mol% Pd achieves >90% conversion in model systems.

Sequential Alkylation of 1,1-Dioxothian-4-Amine

A two-step alkylation strategy enables precise control over N-substitution patterns. This approach is favored for its modularity, though competing over-alkylation requires careful optimization.

Monoalkylation with Benzyl Halides

1,1-Dioxothian-4-amine is treated with benzyl bromide or chloride in the presence of a mild base (e.g., K2CO3) in acetonitrile. Selectivity for monoalkylation is achieved by maintaining a 1:1 amine-to-benzyl halide ratio and low temperatures (0–5°C).

N-Methylation of the Secondary Amine

The resulting N-benzyl-1,1-dioxothian-4-amine undergoes methylation using methyl iodide and cesium carbonate in methanol. This two-electron, SN2 mechanism proceeds efficiently at 60°C (16 h), yielding the tertiary amine in 78–82% isolated yield.

Side Reactions :

  • Quaternary ammonium salt formation : Excess methyl iodide leads to over-alkylation, necessitating strict stoichiometric control.

  • Sulfone oxidation : Strong oxidants must be avoided during workup.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield RangeKey Citations
Reductive AminationSingle-step; asymmetric variants availablepH sensitivity; moderate yields60–75%
Imine HydrogenationHigh stereoselectivity; scalableRequires imine stability85–92%
Sequential AlkylationModular; avoids reducing agentsRisk of over-alkylation; multi-step70–82%

Q & A

Q. What are the recommended synthetic routes for N-benzyl-N-methyl-1,1-dioxothian-4-amine, and how can reaction yields be optimized?

  • Methodological Answer: The synthesis typically involves multi-step reactions, such as alkylation of a thiane precursor followed by oxidation and functional group modifications. For example:
  • Step 1: Alkylation of 1,1-dioxothian-4-amine with benzyl bromide and methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2: Oxidation using mCPBA (meta-chloroperbenzoic acid) to form the sulfone group (1,1-dioxo moiety) .
  • Yield Optimization: Use column chromatography for purification (silica gel, hexane/ethyl acetate gradient) and monitor reaction progress via TLC .

Q. How can the structural integrity of this compound be verified post-synthesis?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H and 13C^{13}C NMR spectra to confirm substituent positions (e.g., benzyl group integration at δ 7.2–7.4 ppm, methyl group at δ 2.3–2.5 ppm) .
  • X-ray Crystallography: Resolve crystal structures to validate stereochemistry and bond angles .
  • Mass Spectrometry (MS): Confirm molecular weight (e.g., [M+H]+^+ peak matching theoretical mass) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer:
  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Conduct reactions in a fume hood to mitigate inhalation risks (OSHA HCS Category 3: H335) .
  • Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer:
  • Density Functional Theory (DFT): Calculate energy barriers for sulfone group participation in SN2 reactions using software like Gaussian or ORCA .
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways .
  • Validation: Compare computational results with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer:
  • Variable Temperature (VT) NMR: Identify dynamic processes (e.g., ring puckering in thiane derivatives) causing signal broadening .
  • 2D NMR Techniques: Use HSQC and HMBC to assign overlapping 1H^1H signals in complex mixtures .
  • Cross-Validation: Compare IR and Raman spectra to confirm functional group assignments .

Q. How does the sulfone group in this compound influence its biological activity compared to non-oxidized analogs?

  • Methodological Answer:
  • Structure-Activity Relationship (SAR): Synthesize analogs with thiane (non-oxidized) and sulfone groups, then assay for activity (e.g., enzyme inhibition) .
  • Molecular Docking: Model interactions with target proteins (e.g., cytochrome P450) using AutoDock Vina .
  • In Vitro Testing: Compare IC₅₀ values in cell-based assays to quantify potency differences .

Q. What advanced separation techniques improve the purification of this compound from byproducts?

  • Methodological Answer:
  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with acetonitrile/water mobile phase (UV detection at 255 nm) .
  • Countercurrent Chromatography (CCC): Achieve high-purity isolation via solvent partitioning without solid-phase adsorption .
  • Crystallization Optimization: Screen solvent systems (e.g., ethanol/water) to enhance crystal yield and purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.